molecular formula C13H19N3O2S2 B3246611 [(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine CAS No. 17901-15-4

[(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine

Cat. No.: B3246611
CAS No.: 17901-15-4
M. Wt: 313.4 g/mol
InChI Key: QKWBAJZXYZCTRE-UHFFFAOYSA-N
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Description

[(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine is a derivative of 2-aminobenzothiazole . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .


Synthesis Analysis

The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .


Molecular Structure Analysis

The molecular structure of This compound is based on the 2-aminobenzothiazole scaffold . This scaffold is versatile and synthetically accessible, making it quite fascinating for multiple applications in both synthetic organic chemistry and biological fields .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Mechanism of Action

While the specific mechanism of action for [(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine is not mentioned in the sources, it’s known that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Future Directions

The future directions in the research and development of 2-aminobenzothiazole derivatives like [(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine include the development of targeted synthesis of benzothiazole analogs . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

Properties

IUPAC Name

2-amino-N,N-dipropyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c1-3-7-16(8-4-2)20(17,18)10-5-6-11-12(9-10)19-13(14)15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBAJZXYZCTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241133
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17901-15-4
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17901-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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